

# Spectroscopic and Synthesis Profile of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	2-[2-(Dimethylamino)ethoxy]benzonitrile
Cat. No.:	B1279309

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **2-[2-(Dimethylamino)ethoxy]benzonitrile** (CAS No. 206261-63-4), a key intermediate in pharmaceutical research and development. This document is intended to serve as a core resource, presenting available data in a structured format and outlining detailed experimental protocols.

## Spectroscopic Data

While comprehensive, publicly available spectroscopic data for **2-[2-(Dimethylamino)ethoxy]benzonitrile** is limited, this guide compiles expected spectral characteristics based on the analysis of its structural features and data from analogous compounds. Chemical suppliers such as BLDpharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, confirming its characterization in a non-public domain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-[2-(Dimethylamino)ethoxy]benzonitrile** are predicted based on the distinct chemical environments of the protons and carbon atoms.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	m	2H	Ar-H
~7.2-7.4	m	2H	Ar-H
~4.2-4.4	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -N-
~2.8-3.0	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -N-
~2.3-2.5	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~160-165	C-O (Aromatic)
~130-135	Ar-CH
~120-130	Ar-CH
~115-120	C≡N
~110-115	Ar-C-CN
~65-70	-O-CH <sub>2</sub> -
~55-60	-CH <sub>2</sub> -N-
~45-50	-N(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2-[2-(Dimethylamino)ethoxy]benzonitrile** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2220-2240	C≡N (Nitrile)
~1250-1300 & 1020-1075	C-O (Aryl Ether)
~2850-3000	C-H (Aliphatic)
~3010-3100	C-H (Aromatic)
~1450-1600	C=C (Aromatic)

## Mass Spectrometry (MS)

In mass spectrometry, **2-[2-(Dimethylamino)ethoxy]benzonitrile** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z	Assignment
190.11	[M] <sup>+</sup> (Molecular Ion)
58.06	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Major fragment)

## Experimental Protocols

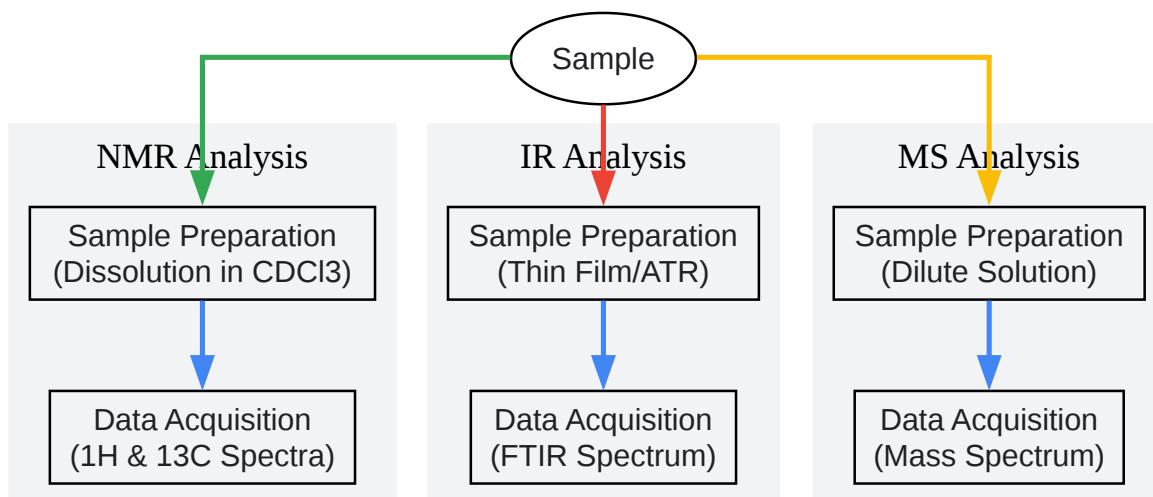
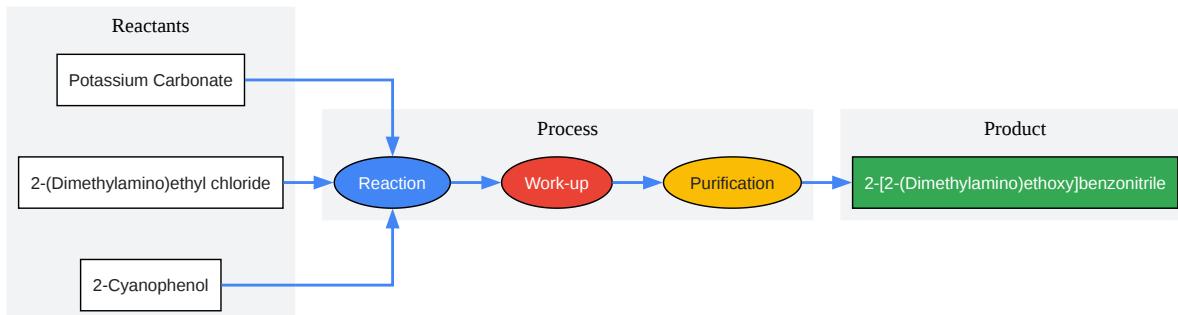
Detailed experimental protocols for the synthesis and spectroscopic analysis of **2-[2-(dimethylamino)ethoxy]benzonitrile** are provided below. These are generalized procedures based on standard laboratory practices for similar compounds.

## Synthesis of **2-[2-(Dimethylamino)ethoxy]benzonitrile**

A plausible synthetic route to **2-[2-(dimethylamino)ethoxy]benzonitrile** involves the Williamson ether synthesis, starting from 2-cyanophenol and 2-(dimethylamino)ethyl chloride.

Protocol:

- Reaction Setup: To a solution of 2-cyanophenol (1 equivalent) in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate ( $K_2CO_3$ , 1.5 equivalents).
- Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **2-[2-(dimethylamino)ethoxy]benzonitrile**.



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